molecular formula C37H54N6O10 B019244 Dstbulet CAS No. 110786-67-9

Dstbulet

Cat. No.: B019244
CAS No.: 110786-67-9
M. Wt: 742.9 g/mol
InChI Key: DOMQMNWQZKXZCU-GUVNKXFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSTBULET, also known as Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr, is a synthetic linear hexapeptide. It is known for its high affinity and selectivity for delta-opioid receptors. The compound is a derivative of DSLET, with the addition of a bulky tert-butyl group, which enhances its selectivity and binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSTBULET involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tert-butyl group is introduced to the serine residue to enhance the compound’s selectivity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: DSTBULET undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

Scientific Research Applications

DSTBULET has a wide range of applications in scientific research:

    Chemistry: Used as a probe in binding studies to understand the interaction with delta-opioid receptors.

    Biology: Helps in studying the physiological roles of delta-opioid receptors in various biological processes.

    Medicine: Potential therapeutic applications in pain management due to its high affinity for delta-opioid receptors.

    Industry: Utilized in the development of new analgesic drugs and in pharmacological research

Mechanism of Action

DSTBULET exerts its effects by binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the inhibition of pain signals. The molecular targets include the delta-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .

Comparison with Similar Compounds

Comparison: this compound stands out due to its enhanced selectivity and binding affinity for delta-opioid receptors, attributed to the presence of the tert-butyl group. This makes it a more potent and selective probe for studying delta-opioid receptors compared to DSLET, DPDPE, and DPLPE .

Properties

CAS No.

110786-67-9

Molecular Formula

C37H54N6O10

Molecular Weight

742.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1

InChI Key

DOMQMNWQZKXZCU-GUVNKXFDSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Key on ui other cas no.

111035-56-4

sequence

YXGFLT

Synonyms

(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6)
DSTBULET
Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6)
Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr
tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine

Origin of Product

United States

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